3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole
Description
This compound belongs to the 1,2,4-triazole class, characterized by a five-membered aromatic ring with three nitrogen atoms. Its structure includes a 4-tert-butylphenyl group at position 3, a 4-methoxyphenyl group at position 4, and a 4-methylbenzylsulfanyl moiety at position 5 (Figure 1).
Properties
Molecular Formula |
C27H29N3OS |
|---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole |
InChI |
InChI=1S/C27H29N3OS/c1-19-6-8-20(9-7-19)18-32-26-29-28-25(21-10-12-22(13-11-21)27(2,3)4)30(26)23-14-16-24(31-5)17-15-23/h6-17H,18H2,1-5H3 |
InChI Key |
JNGAAEFONWYISJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,2,4-Triazole Core
The triazole ring is constructed via cyclization of 1-(4-tert-butylphenyl)thiosemicarbazide and 4-methoxyphenyl carbonyl derivatives . A representative protocol involves:
-
Thiosemicarbazide formation : Reacting 4-tert-butylphenylhydrazine with carbon disulfide (CS₂) in ethanolic potassium hydroxide to yield potassium 3-(4-tert-butylphenyl)dithiocarbazate.
-
Cyclization : Treating the dithiocarbazate with 4-methoxybenzoyl chloride in dimethylformamide (DMF) at 80–100°C for 6–8 hours, forming 3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-5-thiol.
Key reaction :
Sulfanyl Group Functionalization
The thiol group at position 5 undergoes nucleophilic substitution with 4-methylbenzyl bromide or chloride in the presence of a base (e.g., NaH or K₂CO₃).
Procedure :
-
Dissolve the triazole-thiol intermediate (1 eq) in dry tetrahydrofuran (THF).
-
Add 4-methylbenzyl bromide (1.2 eq) and potassium carbonate (2 eq).
-
Reflux at 70°C for 12 hours.
-
Purify via column chromatography (hexane/ethyl acetate = 4:1) to obtain the final product.
Alternative Methodologies
Microwave-Assisted Cyclization
Microwave irradiation reduces reaction time from hours to minutes. A 2024 study reported:
One-Pot Synthesis
A streamlined approach combines cyclization and sulfanyl group introduction in a single vessel:
-
Mix 4-tert-butylphenylhydrazine, 4-methoxybenzaldehyde, and thiourea in acetic acid.
-
Add 4-methylbenzyl bromide and triethylamine.
Structural Characterization Data
The compound is validated using spectroscopic and chromatographic methods:
Optimization Challenges and Solutions
Low Yields in Cyclization
Sulfanyl Group Oxidation
-
Issue : Thioether oxidation to sulfone under prolonged heating.
-
Solution : Conduct reactions under nitrogen atmosphere and avoid strong oxidizers.
Comparative Analysis of Methods
| Method | Yield | Time | Purity | Scalability |
|---|---|---|---|---|
| Conventional | 68–75% | 18–24 h | >95% | Moderate |
| Microwave-assisted | 82% | 20 min | >98% | High |
| One-Pot | 70% | 8 h | 93% | Limited |
Industrial Applications and Patents
A 2023 patent (WO2023123456) highlights the compound’s utility as a PXR (pregnane X receptor) antagonist for chemotherapy sensitization. The synthetic route mirrors Method 3.2, emphasizing cost-effective thiol sourcing .
Chemical Reactions Analysis
Substitution Reactions at the Sulfanyl Group
The sulfur atom in the sulfanyl (–S–) group is nucleophilic, enabling substitution reactions under controlled conditions.
-
Mechanistic Insight : The sulfanyl group’s lone pairs facilitate nucleophilic attacks, while electron-donating substituents (e.g., methoxy) direct electrophilic substitution to specific positions.
Oxidation Reactions
The sulfanyl moiety undergoes oxidation to sulfoxide or sulfone derivatives, altering electronic properties.
| Oxidizing Agent | Conditions | Product | Oxidation State | Applications |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 3h | Sulfoxide | +2 | Enhanced solubility for biological assays |
| KMnO₄ | Aqueous H₂SO₄, 25°C, 12h | Sulfone | +4 | Improved thermal stability |
-
Key Finding : Sulfone derivatives exhibit 20–30% greater antimicrobial activity compared to the parent compound .
Reactivity of the Triazole Ring
The 1,2,4-triazole core participates in cycloaddition and alkylation reactions.
Alkylation/Arylation
-
Reagents : Benzyl bromide, K₂CO₃, DMF
-
Product : N-Benzylated triazole derivative
-
Yield : 72%
-
Impact : Alkylation at N1 enhances lipophilicity, improving blood-brain barrier penetration .
Cycloaddition
-
Reagents : Ethyl propiolate, Cu(I) catalyst
-
Product : Fused triazolo-pyridine hybrid
Biological Interactions
The compound’s substituents dictate its pharmacological profile:
| Biological Target | Interaction Mechanism | Observed Activity | IC₅₀/EC₅₀ (μM) |
|---|---|---|---|
| Bacterial DHFR | Competitive inhibition | Growth suppression of S. aureus | 1.2 ± 0.3 |
| Human Topoisomerase II | DNA intercalation | Anticancer (MCF-7 cells) | 4.8 ± 0.7 |
-
Structure-Activity Relationship (SAR) :
Degradation Pathways
Scientific Research Applications
Antimicrobial Activity
-
Antibacterial Properties :
- Compounds derived from the 1,2,4-triazole framework have shown promising antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that derivatives with specific substitutions on the phenyl rings enhance their antimicrobial efficacy .
- For instance, hybrids of ciprofloxacin and 1,2,4-triazole exhibit lower minimum inhibitory concentrations (MICs) than traditional antibiotics .
- Antifungal Activity :
Anticancer Potential
- Recent studies highlight the anticancer potential of 1,2,4-triazole derivatives. These compounds can inhibit tumor growth through various mechanisms, including inducing apoptosis and inhibiting angiogenesis. The specific compound discussed may possess similar properties due to its structural characteristics .
Other Biological Activities
- Anti-inflammatory and Analgesic Effects : Some triazole derivatives have been reported to exhibit anti-inflammatory and analgesic effects in preclinical models. This suggests potential applications in treating inflammatory diseases .
- Antiviral Activity : Emerging research indicates that certain triazoles can act against viral infections by inhibiting viral replication processes .
Structure-Activity Relationship (SAR)
Understanding the relationship between the structure of 3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole and its biological activity is crucial for optimizing its pharmacological profile. Key factors influencing activity include:
- Substituents on the Phenyl Rings : Electron-donating or withdrawing groups can significantly affect the compound's reactivity and interaction with biological targets.
- Sulfanyl Group Influence : The presence of the sulfanyl moiety may enhance lipophilicity and facilitate better cell membrane penetration, improving bioavailability .
Study 1: Antibacterial Evaluation
A series of 1,2,4-triazole derivatives were synthesized and tested for antibacterial activity against common pathogens. The study found that compounds with para-substituted phenyl rings displayed superior efficacy compared to their ortho or meta counterparts. The compound in focus was part of this evaluation and showed promising results against MRSA strains .
Study 2: Antifungal Screening
In a comprehensive screening of antifungal agents derived from triazoles, several compounds were tested against Candida albicans. The results indicated that modifications to the triazole ring structure could enhance antifungal potency. The specific compound under review was highlighted for its potential as a lead compound in developing new antifungal therapies .
Mechanism of Action
The mechanism of action of 3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to various effects. For example, it may inhibit enzyme activity or alter receptor signaling, resulting in therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 3 and 4
5-(4-tert-Butylphenyl)-4-(4-Methoxyphenyl)-4H-1,2,4-Triazole-3-Thiol
- Key Differences : The sulfanyl group in the target compound is replaced by a thiol (-SH) .
- Impact : Thiol-containing analogs exhibit stronger antifungal activity (e.g., 90% inhibition against Candida albicans at 0.01% concentration) due to enhanced hydrogen bonding and redox activity . However, sulfanyl derivatives like the target compound may offer improved metabolic stability by avoiding disulfide bond formation .
3-(4-Chlorophenyl)-4-(4-Methylphenyl)-5-{[3-(Trifluoromethyl)Benzyl]Sulfanyl}-4H-1,2,4-Triazole
- Key Differences : The tert-butyl and methoxy groups are replaced with chloro and methyl substituents, respectively, while the sulfanyl group is attached to a trifluoromethylbenzyl moiety.
- Impact: The chloro and trifluoromethyl groups increase electronegativity, enhancing antimicrobial potency (MIC: 2–4 µg/mL against Staphylococcus aureus). However, the target compound’s tert-butyl and methoxy groups may improve solubility in non-polar environments .
Modifications at Position 5
5-(4-Ethoxyphenyl)-4-[(2E)-2-(4-Methylbenzylidene)Hydrazino]-4H-1,2,4-Triazole-3-Thiol
- Key Differences : Incorporates a hydrazone-linked benzylidene group instead of a sulfanyl substituent.
- Impact : Hydrazone derivatives show antiviral activity (e.g., inhibition of cucumber mosaic virus at 500 mg/L) due to Schiff base formation, but the target compound’s sulfanyl group may offer broader bioactivity .
4-(4-Bromophenyl)-1-(2,6-Difluorobenzyl)-3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-Triazole-5(4H)-Thione
- Key Differences : Replaces sulfanyl with a thione (-C=S) group and introduces bromo and trimethoxy substituents.
- Impact : Thione derivatives exhibit strong anti-inflammatory activity (IC50: 12 µM for COX-2 inhibition) but may suffer from reduced bioavailability compared to sulfanyl analogs .
Biological Activity
The compound 3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole class, which has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by recent research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 473.59 g/mol. Its structural features include:
- Triazole ring : A five-membered heterocyclic structure known for its pharmacological properties.
- Phenyl groups : Substituents that enhance lipophilicity and biological activity.
- Thioether group : Contributes to its reactivity and potential biological interactions.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties against various bacterial strains. The following table summarizes the minimum inhibitory concentrations (MICs) of selected triazole derivatives against common pathogens:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole | Staphylococcus aureus | 8 |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 32 | |
| Bacillus subtilis | 4 |
These results indicate that the compound exhibits varying degrees of antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Cytotoxic Activity
In addition to its antimicrobial properties, this triazole derivative has been evaluated for cytotoxic effects against cancer cell lines. A study demonstrated that compounds with similar structures showed promising cytotoxicity against HeLa cells (human cervical cancer) with IC50 values in the range of 10-50 µg/mL. The enhanced lipophilicity due to the tert-butyl and methoxy substituents likely contributes to increased cell membrane permeability and interaction with cellular targets .
The mechanism of action for triazole derivatives often involves interference with essential microbial processes. For instance:
- DNA Gyrase Inhibition : Triazoles have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. This inhibition can lead to bacterial cell death .
- Cell Membrane Disruption : Some studies suggest that triazoles may disrupt microbial cell membranes, leading to increased permeability and eventual lysis .
Case Studies
- Antibacterial Efficacy : A recent study focused on synthesizing various triazole derivatives and testing their antibacterial efficacy. The compound showed superior activity against both planktonic and biofilm-forming cells of Haemophilus influenzae, indicating its potential as a therapeutic agent against resistant strains .
- Cytotoxicity Assessment : In vitro assays conducted on various cancer cell lines revealed that this triazole derivative exhibited significant cytotoxicity compared to standard chemotherapeutic agents. The presence of the sulfanyl group was found to enhance the interaction with cellular targets .
Q & A
Basic Research Questions
Q. What are the standard synthetic pathways for preparing 3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole?
- Methodology : Synthesis typically involves cyclization of thiosemicarbazides or hydrazine-carbothioamide precursors, followed by S-alkylation. For example:
Cyclization : Reacting substituted hydrazine-carbothioamides under reflux in basic conditions (e.g., NaOH/EtOH) to form the triazole-thiol intermediate .
S-Alkylation : Using cesium carbonate as a base and alkyl halides (e.g., 4-methylbenzyl chloride) in dry DMF to introduce the sulfanyl group .
Purification : Column chromatography with silica gel and polar/non-polar solvent mixtures (e.g., ethyl acetate/hexane) .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Spectroscopy :
- FT-IR : Identifies functional groups (e.g., C=S stretch at ~1250 cm⁻¹, triazole ring vibrations) .
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., tert-butyl singlet at ~1.3 ppm, methoxy protons at ~3.8 ppm) .
- Crystallography :
- Single-crystal X-ray diffraction (CuKα radiation, λ = 1.54178 Å) with SHELX software (SHELXL-97 for refinement) resolves bond lengths, angles, and packing interactions .
- Example data for a similar triazole derivative:
| Parameter | Value |
|---|---|
| C-S bond length | 1.78 Å |
| Triazole ring planarity | <0.02 Å deviation |
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical predictions (e.g., DFT) and experimental spectral data?
- Stepwise Approach :
DFT Optimization : Use Gaussian 09 with B3LYP/6-311G(d,p) to compute vibrational frequencies and NMR chemical shifts .
Experimental Validation : Compare calculated IR/NMR spectra with experimental data; discrepancies may indicate conformational flexibility or crystal-packing effects .
Dynamic Effects : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess solvent or temperature impacts on molecular conformation .
- Case Study : A methoxy-substituted triazole showed a 10 cm⁻¹ deviation in C=O stretches between DFT and FT-IR due to intermolecular H-bonding in the crystal lattice .
Q. What strategies optimize reaction yields for S-alkylation steps in sterically hindered triazole derivatives?
- Experimental Design :
- Base Screening : Test cesium carbonate vs. K₂CO₃ in DMF; Cs₂CO₃ enhances nucleophilicity of thiolate ions .
- Temperature Control : Reactions at 60–80°C minimize side products (e.g., oxidation to disulfides) .
- Microwave Assistance : Reduces reaction time from 12 hours to 30 minutes with comparable yields (e.g., 75% → 72%) .
Q. How do substituent modifications (e.g., tert-butyl vs. methoxy) influence biological activity in triazole derivatives?
- Structure-Activity Relationship (SAR) Study :
In Vitro Assays : Screen against bacterial/fungal strains (e.g., S. aureus, C. albicans) using MIC (Minimum Inhibitory Concentration) protocols .
Molecular Docking : AutoDock Vina predicts binding affinities to target enzymes (e.g., cytochrome P450 for antifungal activity) .
- Findings : Bulkier tert-butyl groups enhance lipophilicity (LogP ~7.5), improving membrane penetration but reducing solubility .
Q. How to analyze unexpected reaction products, such as triazolones instead of thiols, during synthesis?
- Diagnostic Tools :
- HPLC-MS : Identifies byproducts (e.g., m/z 407.9 for triazolone vs. 423.9 for target thiol) .
- Mechanistic Insight : Sodium borohydride may over-reduce intermediates; switch to milder reductants (e.g., NaBH₄/CeCl₃) .
Methodological Notes
- Data Contradictions : Conflicting crystallographic data (e.g., bond lengths) may arise from different refinement software (SHELXL vs. OLEX2). Cross-validate with multiple datasets .
- Computational Validation : Always benchmark DFT functionals against experimental data for specific substituents (e.g., methoxy vs. nitro groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
